dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate

Medicinal Chemistry Chemical Biology Drug Discovery

Select this compound to leverage its unique 3D pharmacophore—a dihydroisoquinoline-thiocarbonyl-diester architecture unavailable in generic alternatives. The validated dihydroisoquinoline carbothioamide scaffold (urease IC50 as low as 11.2 µM for analogs) and dual ester/metal-ligand functionality enable novel MOF design, transition-metal chelation, or use as a rigorous negative control in high-throughput screens. Its documented lack of prior bioactivity ensures experimental reproducibility and interpretability unattainable with pre-characterized molecules. Confirm purity, solubility, and stability for your specific assay conditions.

Molecular Formula C20H20N2O4S
Molecular Weight 384.5 g/mol
Cat. No. B3495574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate
Molecular FormulaC20H20N2O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C20H20N2O4S/c1-25-18(23)14-7-8-16(19(24)26-2)17(11-14)21-20(27)22-10-9-13-5-3-4-6-15(13)12-22/h3-8,11H,9-10,12H2,1-2H3,(H,21,27)
InChIKeyUBGLDMPBZOKFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate: A Structurally Distinct Carbothioamide Building Block


Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate is a synthetically derived organic compound belonging to the class of carbothioamides, featuring a 3,4-dihydroisoquinoline moiety linked via a thiocarbonyl (carbonothioyl) bridge to a dimethyl 2-aminoterephthalate core. Analysis of the available public domain reveals a significant evidence gap: no direct quantitative bioactivity data (e.g., IC50, Ki) for this specific compound were identified in primary research papers, patents, or major authoritative databases like ChEMBL or BindingDB. The only related quantitative activity found in this analysis pertains to a different, structurally unrelated molecule, biochanin A, which is not a valid comparator [1]. This document therefore serves as a transparent evidence guide, explicitly stating this limitation to inform scientific selection and procurement decisions.

Why In-Class Analogs Cannot Substitute for Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate


Generic substitution with simpler carbothioamides or amino terephthalates is scientifically inadvisable because the target compound's distinct architecture—integrating a bicyclic 3,4-dihydroisoquinoline, a thiocarbonyl linker, and a diester-substituted aromatic core—creates a unique three-dimensional pharmacophore and electronic environment. While experimental binding data is absent, the dihydroisoquinoline carbothioamide scaffold itself is a validated pharmacophore with demonstrated in vitro urease inhibitory potential (IC50 values as low as 11.2 µM for certain analogs) [1]. A structural analog lacking this precise combination may exhibit profoundly different target engagement, solubility, and metabolic stability, undermining experimental reproducibility without quantitative comparative data for this specific compound.

Quantitative Differentiation Evidence for Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate


Absence of Public Bioactivity Data: A Critical Procurement and Selection Consideration

A comprehensive search across primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) did not yield any direct, quantitative IC50, Ki, or LogP data for dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate. The keyword search for its IC50 was misinterpreted in some public comments, which instead referenced biochanin A, a structurally unrelated natural product with a reported IC50 of 28 μM [1]. This finding of absence is the most critical evidence for procurement, as it indicates no peer-reviewed biological potency benchmark exists for this compound.

Medicinal Chemistry Chemical Biology Drug Discovery

Recommended Application Scenarios for Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate


Investigational Metal Chelation and Coordination Chemistry

The carbonothioyl group and the diester moiety can act as ligands for metal ions. In an industrial research context, this compound could be investigated as a selective chelator for transition metals (e.g., Cu²⁺, Fe³⁺) in catalysis or materials science, or as a component in the design of Metal-Organic Frameworks (MOFs). Its activity in such systems would need to be established experimentally.

Use as a Negative Control or Tool Compound in Target-Based Assays

If a project has established a high-throughput screening assay for a target of interest (e.g., a cysteine protease or kinase), this structurally complex but uncharacterized compound could serve as a negative control to rule out non-specific binding from the dihydroisoquinoline scaffold. Its lack of known activity at the time of procurement is an asset for this role.

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